(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid
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Description
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid is a useful research compound. Its molecular formula is C17H17Cl2N3O2S and its molecular weight is 398.3. The purity is usually 95%.
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Scientific Research Applications
Redox Titrant in Non-aqueous Media
Dichloramine-B, a chemically related compound, is proposed as a redox titrant in a glacial acetic acid medium for the estimation of various substances including hydrazine and ascorbic acid. This indicates the potential for (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid to be used in analytical chemistry for redox titrations in non-aqueous or partially aqueous media (Yathirajan, Mahadevappa, & Rangaswamy, 1980).
Synthesis and Labeling of Compounds
The synthesis and body distribution of iodine-131 labeled centrally acting drugs show the potential of related chemical structures for use in nuclear medicine and diagnostic imaging, suggesting a pathway for labeling and tracking of compounds in biological systems (Braun, Shulgin, Braun, & Sargent, 1977).
Anti-inflammatory and Analgesic Activities
Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid derivatives, including reactions with amino acid esters and the synthesis of Schiff's bases, explore the anti-inflammatory, analgesic, and ulcerogenic activities of these compounds. This highlights the potential pharmaceutical applications of structurally related compounds in developing new therapeutic agents (Shalaby & El-Eraky, 1997).
Antibiotic and Lipoxygenase Activity
The synthesis of molecules bearing multiple functional groups, including reactions with hydrazine, demonstrates their antibiotic effect against bacteria and lipoxygenase activity. Such studies indicate the potential of this compound in the development of new antibacterial agents and in the study of inflammation-related enzymes (Rasool et al., 2016).
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(2,5-dimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-10-3-4-11(2)14(7-10)20-17(25)22-21-16(23)9-24-15-6-5-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCKDFRJPMZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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